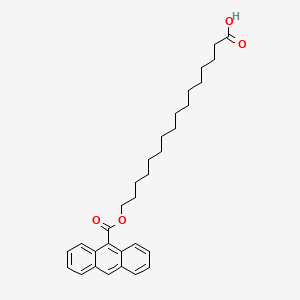

16-(9-Anthroyloxy)palmitic acid

Description

Evolution and Rationale for Fluorescent Fatty Acid Analogs in Biochemical Research

The investigation of lipid behavior within the complex environment of a cell membrane has historically posed significant challenges. Early methodologies often relied on radioactive labels to trace the metabolic fate of fatty acids. While effective, these techniques presented safety concerns and limitations for in-situ, real-time visualization. This led to the evolution of fluorescent fatty acid analogs, which offered a safer and more versatile alternative. nih.gov

One of the earliest naturally fluorescent probes was cis-parinaric acid, a polyunsaturated fatty acid whose structure closely mimics that of intrinsic membrane lipids. thermofisher.com Its development in the 1970s marked a significant step forward, allowing for more direct biophysical studies of lipid bilayers. thermofisher.com However, the quest for brighter, more stable, and more adaptable probes continued, leading to the synthesis of fatty acids covalently linked to various fluorophores. thermofisher.com

The rationale for using these analogs is twofold. First, their structure, comprising a fatty acid chain and a fluorescent group, allows them to be incorporated into lipid bilayers and metabolic pathways, effectively mimicking the behavior of their natural, non-fluorescent counterparts. thermofisher.comasm.org Second, the attached fluorophore acts as a reporter, its light-emitting properties providing detailed information about its immediate surroundings. nih.gov This has enabled researchers to:

Monitor the synthesis of membranes in real-time. nih.gov

Track the import of fatty acids from the extracellular environment. nih.gov

Visualize lipid distribution and dynamics within living cells using fluorescence microscopy. nih.gov

Quantify perturbations in lipid synthesis pathways. nih.govnih.gov

A variety of fluorophores have been employed, each with distinct advantages. These include BODIPY (dipyrrometheneboron difluoride), nitrobenzoxadiazole (NBD), pyrene, and dansyl groups. thermofisher.com BODIPY-based probes, for example, are known for their high fluorescence quantum yield and are efficiently incorporated into cellular lipids, making them suitable for screening inhibitors of lipid biosynthesis. asm.org The choice of fluorophore and its point of attachment on the fatty acid chain allows for targeted investigations of specific properties and locations within the membrane. thermofisher.com

The Anthroyloxy Moiety as a Spectroscopic Reporter in Lipid Studies

The anthroyloxy group, a derivative of the aromatic hydrocarbon anthracene (B1667546), is a particularly useful fluorophore in lipid research. When attached to a fatty acid, it serves as a sensitive spectroscopic reporter of its local environment. Its fluorescence characteristics, including emission wavelength and polarization, are highly dependent on the polarity and viscosity of its surroundings.

Key spectroscopic features of the anthroyloxy moiety include:

Environmental Sensitivity: The fluorescence emission spectrum of the anthracene group shifts to longer wavelengths (a "red-shift") when it moves from a non-polar, hydrophobic environment to a more polar one. This property allows it to report on its depth and the local water content within a lipid bilayer.

Fluorescence Polarization: The polarization of the emitted light is influenced by the rotational mobility of the probe. In a highly fluid, disordered membrane, the probe can rotate more freely, leading to lower polarization. Conversely, in a rigid, gel-phase membrane, its movement is restricted, resulting in higher polarization. This makes it an excellent tool for studying membrane fluidity and detecting lipid phase transitions.

The position of the anthroyloxy group along the fatty acid's acyl chain is a critical aspect of the probe's design. By synthesizing a series of n-(9-anthroyloxy) fatty acids, where 'n' denotes the carbon atom to which the fluorophore is attached, researchers can probe different depths of the membrane. For instance, a probe like 2-(9-Anthroyl)stearic acid (2-AS), with the fluorophore near the carboxylic head group, reports on the properties near the membrane's surface. In contrast, 16-(9-Anthroyloxy)palmitic acid (16-AP), with the fluorophore at the terminal end of the acyl chain, provides information about the fluid, hydrophobic core of the bilayer.

Positioning of this compound within Current Lipidomics Research Methodologies

This compound (16-AP) is a bifunctional molecule featuring a 16-carbon palmitic acid chain, a terminal carboxylic acid group, and a 9-anthroyloxy group at the opposite end. This unique structure makes it a powerful tool within the broader field of lipidomics, which aims to comprehensively analyze the full complement of lipids in a biological system. While techniques like mass spectrometry provide detailed information on the composition and quantity of different lipid species, 16-AP offers complementary insights into the physical dynamics and organization of lipid structures. nih.gov

A primary application of 16-AP is in the study of model membranes, particularly monolayers at an air-water interface. acs.org In this system, the probe's orientation can change depending on the surface pressure. It can lie horizontally or orient vertically, with the carboxylic acid group anchored at the water interface. researchgate.net This property is exploited to investigate the miscibility and interactions between different lipid components. Research has shown that 16-AP in its horizontal orientation can form homogeneous mixed monolayers with flexible lipids like dimyristoylphosphatidylcholine (B1235183) (DMPC), but undergoes phase separation when mixed with rigid molecules like cholesterol. These findings in model systems help explain observations in biological membranes, such as the exclusion of cholesterol from the immediate vicinity of certain integral membrane proteins.

Within current lipidomics, 16-AP is used to:

Investigate Lipid Packing and Fluidity: By measuring its fluorescence anisotropy, researchers can determine the rotational mobility and packing order deep within the membrane's core, where the anthroyloxy group resides.

Study Lipid-Protein Interactions: The probe can reveal how integral proteins perturb the structure and fluidity of the surrounding lipid bilayer.

Characterize Lipid Domains: It helps in understanding the formation and properties of distinct lipid domains or rafts within a membrane, which are crucial for cellular signaling.

The use of stable isotope-labeled fatty acids in lipidomics allows for tracing metabolic pathways and understanding the dynamic changes in lipid profiles. nih.gov 16-AP complements this by providing a physical-chemical perspective, elucidating how changes in lipid composition, discovered through mass spectrometry, translate into alterations in the biophysical properties of membranes.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₀O₄ |

| Molecular Weight | 476.65 g/mol chemicalbook.com |

| Systematic Name | 16-(anthracene-9-carbonyloxy)hexadecanoic acid |

| CAS Registry Number | 64821-29-0 chemicalbook.comchemspider.com |

| Key Structural Features | Palmitic acid chain, terminal carboxylic acid, terminal 9-anthroyloxy fluorescent group |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |

Table 2: Comparison of Common Fluorescent Groups Used in Fatty Acid Analogs

| Fluorophore Group | Common Analogs | Key Characteristics |

|---|---|---|

| Anthroyloxy | 2-AS, 12-AS, 16-AP | Sensitive to environmental polarity and viscosity; used to probe membrane depth and fluidity. |

| BODIPY | BODIPY-C12, BODIPY-C16 | High fluorescence quantum yield; low environmental sensitivity; readily incorporated into cellular lipids. nih.govasm.org |

| NBD | NBD-C6-ceramide | Environmentally sensitive fluorophore; often used for tracking lipid transport and metabolism. thermofisher.com |

| Pyrene | Pyrene decanoic acid | Exhibits excimer formation (a second fluorescent state at high concentrations), which can be used to measure lateral diffusion in membranes. thermofisher.com |

| ***cis*-Parinaric acid** | N/A (naturally fluorescent) | Closest structural analog to natural fatty acids; sensitive to lipid phase transitions. thermofisher.com |

Structure

2D Structure

Properties

IUPAC Name |

16-(anthracene-9-carbonyloxy)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCVHINTMVNEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215120 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64821-29-0 | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(9-Anthroyloxy)palmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Derivatization for 16 9 Anthroyloxy Palmitic Acid Analogues

Chemoenzymatic and Chemical Synthesis Pathways for Anthroyloxy-Palmitic Acid Conjugates

The conjugation of 9-anthracenecarboxylic acid to a long-chain fatty acid like palmitic acid can be achieved through both chemoenzymatic and traditional chemical methods. Each approach offers distinct advantages in terms of selectivity, reaction conditions, and scalability.

Chemoenzymatic Synthesis:

Enzymatic catalysis, particularly using lipases, presents a green and highly selective method for the synthesis of fatty acid esters. Lipases are known to catalyze esterification reactions under mild conditions, often with high regioselectivity, which is crucial for producing specific isomers of anthroyloxy-palmitic acid. nih.govbeilstein-journals.org The general chemoenzymatic strategy involves the esterification of a hydroxylated palmitic acid derivative with 9-anthracenecarboxylic acid.

A plausible chemoenzymatic route for the synthesis of 16-(9-anthroyloxy)palmitic acid would involve the following key steps:

Substrate Preparation : The synthesis begins with 16-hydroxypalmitic acid, a naturally occurring hydroxy fatty acid. nih.gov The other key substrate is 9-anthracenecarboxylic acid, which can be synthesized from 9-anthraldehyde (B167246) through oxidation. google.com

Lipase-Catalyzed Esterification : A lipase (B570770), such as Candida antarctica lipase B (CALB), which is widely used for its efficiency in ester synthesis, would be employed as the catalyst. beilstein-journals.org The reaction would be conducted in a suitable organic solvent to solubilize the non-polar substrates and facilitate the enzymatic activity. The lipase catalyzes the formation of an ester bond between the hydroxyl group of 16-hydroxypalmitic acid and the carboxyl group of 9-anthracenecarboxylic acid.

The use of an immobilized lipase can simplify the purification process, as the enzyme can be easily removed from the reaction mixture by filtration. rsc.org The reaction conditions, such as temperature, solvent, and substrate molar ratio, would be optimized to maximize the yield of the desired ester.

Chemical Synthesis:

Traditional chemical synthesis provides a robust and often higher-yielding alternative to enzymatic methods. A common and effective method for the esterification of a carboxylic acid and an alcohol is the Steglich esterification. organic-chemistry.orgnih.gov This method is particularly advantageous as it proceeds under mild conditions and can be used for a wide range of substrates.

A typical chemical synthesis pathway for this compound via Steglich esterification would be:

Activation of the Carboxylic Acid : 9-Anthracenecarboxylic acid is activated using a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Alcohol : The hydroxyl group of 16-hydroxypalmitic acid then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

Ester Formation and Byproduct Removal : This results in the formation of the desired ester, this compound, and a urea (B33335) byproduct (dicyclohexylurea, DCU). The insoluble DCU can be easily removed by filtration, simplifying the purification of the final product.

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Chemoenzymatic Synthesis | Chemical Synthesis (Steglich Esterification) |

|---|---|---|

| Catalyst | Lipase (e.g., Candida antarctica lipase B) | DCC/DMAP |

| Reaction Conditions | Mild (often near room temperature) | Mild (room temperature) |

| Selectivity | High (regio- and stereoselective) | Good, but can have side reactions |

| Byproducts | Minimal (water is the main byproduct) | Dicyclohexylurea (insoluble) |

| Solvents | Organic solvents or solvent-free systems | Anhydrous aprotic solvents (e.g., DCM) |

| Advantages | Environmentally friendly, high selectivity | High yields, broad substrate scope |

| Disadvantages | Potentially slower reaction rates, enzyme cost | Use of potentially hazardous reagents |

Regiospecificity and Isomeric Considerations in Probe Synthesis

The position of the anthroyloxy fluorophore along the palmitic acid chain is a critical determinant of the probe's utility. Different positional isomers of anthroyloxy-palmitic acid report on different regions within a lipid bilayer, providing a gradient of information from the aqueous interface to the hydrophobic core. For instance, a probe with the fluorophore near the carboxylic acid headgroup will sense the properties of the membrane surface, while a probe like this compound, with the fluorophore at the terminus of the acyl chain, will report on the dynamics of the membrane's hydrophobic interior.

Achieving regiospecificity in the synthesis of these probes is therefore of paramount importance.

Chemoenzymatic Approach : Lipases often exhibit a high degree of regioselectivity, preferentially esterifying primary alcohols over secondary ones. This selectivity can be exploited to synthesize specific isomers. For example, by using a dihydroxypalmitic acid as a starting material, a lipase could selectively acylate one hydroxyl group over the other, leading to the formation of a single positional isomer.

The purity of the final isomeric probe is crucial for the accurate interpretation of fluorescence data. The presence of other isomers as impurities can lead to ambiguous results, as the fluorescence signal would be an average of the signals from different membrane locations. Therefore, rigorous purification techniques, such as high-performance liquid chromatography (HPLC), are often necessary to isolate the desired isomer.

Development of this compound Derivatives for Specific Research Applications

The basic scaffold of this compound can be further modified to create derivatives with enhanced or novel functionalities for specific research applications. These modifications can include the introduction of a second fluorophore for Förster Resonance Energy Transfer (FRET) studies, the incorporation of environmentally sensitive moieties for ratiometric sensing, or the attachment of a photolabile "caging" group for controlled activation of the probe.

FRET-Based Probes for Enzyme Activity:

One important application of derivatization is the creation of FRET-based probes to monitor the activity of lipid-metabolizing enzymes, such as phospholipases. nih.gov A FRET probe based on this compound could be designed by incorporating a suitable acceptor fluorophore into the headgroup of a phospholipid containing the modified fatty acid.

For example, a phosphatidylethanolamine (B1630911) molecule could be synthesized with this compound at the sn-1 position and a FRET acceptor dye, such as a rhodamine derivative, attached to the headgroup amine. In the intact phospholipid, the anthracene (B1667546) donor and the rhodamine acceptor are in close proximity, leading to efficient FRET. Upon cleavage by a phospholipase A1, the this compound is released, separating the donor and acceptor and causing a decrease in FRET, which can be monitored spectroscopically.

Table 2: Hypothetical FRET Probe based on a this compound Derivative for Phospholipase A1 Activity

| Component | Function | Spectroscopic Property |

|---|---|---|

| This compound | FRET Donor | Excitation: ~360 nm, Emission: ~450 nm |

| Rhodamine (at headgroup) | FRET Acceptor | Excitation: ~550 nm, Emission: ~575 nm |

| Intact Phospholipid | High FRET State | Excitation at 360 nm leads to emission at 575 nm |

| Cleaved Products | Low FRET State | Excitation at 360 nm leads to emission at 450 nm |

Ratiometric Probes:

While not yet explicitly reported for this compound, the development of ratiometric fluorescent probes from fatty acids is an active area of research. A ratiometric probe would exhibit a shift in its fluorescence emission or excitation spectrum in response to changes in its local environment, such as membrane potential or ion concentration. This allows for more quantitative measurements as the ratio of fluorescence intensities at two different wavelengths is independent of the probe concentration.

Photoactivatable ("Caged") Derivatives:

Another advanced application is the development of "caged" derivatives of this compound. In a caged compound, the biological activity or fluorescence of the molecule is masked by a photolabile protecting group. The probe can be introduced into a biological system in its inactive form and then activated at a specific time and location by irradiation with light of a particular wavelength. This allows for precise spatiotemporal control over the release of the fluorescent fatty acid, enabling the study of dynamic cellular processes with high resolution.

Biophysical Principles Underpinning 16 9 Anthroyloxy Palmitic Acid Fluorescence in Biological Microenvironments

Solvatochromic Properties of the Anthracene (B1667546) Fluorophore within Lipid Milieus

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectra—with a change in the polarity of the solvent. researchgate.net For fluorescent molecules like 16-AP, this phenomenon, specifically the shift in fluorescence emission, provides a powerful tool for reporting on the local environment. The anthracene fluorophore of 16-AP exhibits emission properties, such as wavelength and quantum yield, that are highly sensitive to the polarity and hydrogen-bonding capability of its microenvironment. researchgate.netnih.gov

When 16-AP is incorporated into a lipid bilayer, the anthracene group is positioned deep within the hydrophobic core of the membrane. Changes in the lipid composition, packing, or phase state alter the local polarity and hydration level around the fluorophore. This is reflected in the fluorescence emission spectrum. For instance, a shift in the emission maximum (a Stokes' shift) can be correlated with the polarity of the fluorophore's immediate surroundings. nih.gov Studies on various anthroyloxy fatty acid probes have shown they are particularly sensitive to the hydrogen-bond donor ability of solvents. nih.gov This allows 16-AP to detect subtle changes in water penetration into the lipid bilayer core, offering insights into membrane structure and integrity.

The mechanism behind this sensitivity involves the interaction of the solvent dipoles with the dipole moment of the fluorophore in its ground and excited states. A more polar environment typically stabilizes the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. This solvatochromic behavior is a key principle that allows 16-AP to function as an effective sensor of the physicochemical properties of lipid membranes.

Fluorescence Lifetime and Anisotropy Dynamics of 16-(9-Anthroyloxy)palmitic acid as Environmental Indicators

Beyond steady-state emission, the dynamic fluorescent properties of 16-AP—namely its fluorescence lifetime and anisotropy—provide more detailed information about the microenvironment. These time-resolved measurements report on molecular interactions and dynamics that occur on the nanosecond timescale of fluorescence emission. microscopyu.com

Fluorescence Lifetime: The fluorescence lifetime is the average time the fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the local environment, including factors like polarity, hydration, and the presence of quenching molecules. microscopyu.com For 16-AP and related probes, the fluorescence decay is often complex and not a single exponential process. This complexity arises from processes like intramolecular relaxation of the fluorophore occurring on a similar timescale to the fluorescence lifetime. The mean fluorescence lifetime of 16-AP has been observed to increase as the emission wavelength increases. Changes in the lipid environment, such as the transition from a gel phase to a more fluid liquid-crystalline phase, alter the packing and dynamics of the lipid chains, which in turn affects the fluorescence lifetime of the embedded 16-AP probe.

Fluorescence Anisotropy: Fluorescence anisotropy measures the rotational mobility of the fluorophore. nih.gov When a population of fluorophores is excited with polarized light, the emitted light is also polarized. The extent of this polarization (or anisotropy) depends on how much the fluorophore rotates during its fluorescence lifetime. thermofisher.com In a viscous or highly ordered environment, rotation is restricted, and the anisotropy is high. In a more fluid environment, the fluorophore rotates more freely, leading to lower anisotropy.

Time-resolved anisotropy measurements of 16-AP in lipid bilayers provide quantitative data on membrane "fluidity" and order. nih.gov The anthroyl group of 16-AP has two primary modes of rotation: "in-plane" and "out-of-plane" relative to the anthracene ring. These motions are sensitive to the constraints imposed by the surrounding lipid chains. nih.gov Since the 16-AP probe positions its fluorophore deep in the bilayer core, its anisotropy decay reflects the order and dynamics of this specific region. For example, in the ordered gel phase of a lipid bilayer, the rotational motion of the probe is significantly hindered, resulting in high anisotropy. Conversely, in the disordered liquid-crystalline phase, the increased motion of the lipid chains allows for faster rotation of the probe, leading to a rapid decay in anisotropy. nih.gov

| Parameter | Lipid Environment (Phase) | Observed Change | Biophysical Interpretation | Reference |

|---|---|---|---|---|

| Fluorescence Lifetime (τ) | Gel Phase | Generally longer | More ordered, less dynamic environment reduces non-radiative decay pathways. | microscopyu.com |

| Liquid-Crystalline Phase | Generally shorter | Increased molecular motion and potential for quenching interactions. | microscopyu.com | |

| Fluorescence Anisotropy (r) | Gel Phase | High, slow decay | Restricted rotational motion of the fluorophore in a highly ordered, viscous environment. | nih.gov |

| Liquid-Crystalline Phase | Low, fast decay | Faster rotational diffusion in a more fluid, disordered environment. | nih.gov |

Förster Resonance Energy Transfer (FRET) Applications Utilizing this compound as a Donor or Acceptor

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule. tripod.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. nih.gov This "spectroscopic ruler" capability makes FRET a powerful tool for studying molecular interactions, such as protein-protein interactions or the proximity of lipids in a membrane. microscopyu.com

The key requirements for FRET to occur are:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

The transition dipoles of the donor and acceptor must be in a favorable orientation.

This compound, with its well-defined fluorescence properties, can serve as a component in FRET studies. It has been successfully used as a FRET donor in model systems. In one such study, 16-AP was used as a donor to investigate photoinduced electron transfer to a fullerene C60 acceptor within organized Langmuir-Blodgett films. The quenching of 16-AP's fluorescence was monitored to quantify the efficiency of the transfer process, which was found to be highly dependent on the two-dimensional concentration of the C60 acceptor.

For 16-AP to be used effectively as a FRET donor, a suitable acceptor must be chosen whose absorption spectrum significantly overlaps with the emission spectrum of the anthracene moiety (typically emitting around 400-500 nm). Conversely, 16-AP could potentially act as a FRET acceptor if paired with a donor that emits at shorter wavelengths, such as certain tryptophan residues in proteins or other fluorescent probes, provided the spectral overlap is sufficient. The efficiency of energy transfer (E) is exquisitely sensitive to the distance (R) between the donor and acceptor, following the inverse sixth power law (E ∝ 1/R⁶). This strong distance dependence allows researchers to measure nanoscale distances and detect changes in these distances, providing insights into the structure and dynamics of membrane components and associated proteins.

Elucidating Cellular and Subcellular Lipid Dynamics Using 16 9 Anthroyloxy Palmitic Acid

Investigation of Fatty Acid Uptake and Intracellular Trafficking Mechanisms

The journey of a fatty acid into and through a cell is a tightly regulated process involving multiple steps and mechanisms. The use of 16-AP has been pivotal in shedding light on these intricate pathways.

The initial step in fatty acid utilization is its transport across the plasma membrane. The uptake of long-chain fatty acids (LCFA) is understood to occur through both passive diffusion and protein-mediated transport. quora.com 16-AP serves as a valuable probe to investigate these mechanisms. Studies using n-(9-anthroyloxy) fatty acids show that their uptake into lipid bilayers is primarily a binding process, dominated by hydrophobic interactions rather than simple partitioning. scribd.com This suggests that the fatty acid analog first associates with and integrates into the membrane.

Furthermore, research on its parent molecule, palmitic acid, has identified key protein players in this process. The fatty acid translocase CD36 is recognized as a main transporter for fatty acids in several cell types, including those in the heart. wikipedia.org The lipotoxicity induced by high levels of palmitic acid can be prevented by inhibitors of CD36, confirming the importance of this protein-mediated pathway and suggesting that 16-AP can be used to study the kinetics and regulation of such transporters. researchgate.net

Table 1: Research Findings on Fatty Acid Uptake Mechanisms Studied with 16-AP

| Mechanism | Key Findings | Cellular Component | Supporting Evidence |

|---|---|---|---|

| Membrane Integration | Uptake is primarily a binding process driven by hydrophobic interactions. | Plasma Membrane | Studies with n-(9-anthroyloxy) fatty acids show binding affinity determines uptake. scribd.com |

| Protein-Mediated Transport | The fatty acid translocase CD36 is a key transporter for palmitate. | Plasma Membrane | Inhibition of CD36 blocks palmitate-induced effects, highlighting its role in uptake. wikipedia.orgresearchgate.net |

| Intracellular Diffusion | Cytoplasmic fatty acid binding proteins are involved in intracellular movement. | Cytosol | General LCFA uptake models show a role for cytoplasmic proteins post-membrane translocation. quora.com |

Analysis of Lipid Droplet Biogenesis and Turnover

When fatty acid influx exceeds a cell's metabolic needs, the excess is esterified into neutral lipids, primarily triacylglycerols, and stored in organelles called lipid droplets (LDs). This process is a crucial defense against the toxic effects of high free fatty acid concentrations, a condition known as lipotoxicity. nih.govnih.gov The fluorescent nature of 16-AP allows for the direct observation of this sequestration process.

Studies have shown that in response to cellular stress from high levels of saturated fatty acids like palmitate, cells ramp up lipid droplet biogenesis to sequester the toxic lipids. nih.gov Using 16-AP, researchers can visualize the incorporation of the fatty acid into the core of newly forming lipid droplets, which bud from the endoplasmic reticulum. nih.govunil.ch Interestingly, this protective mechanism can be enhanced by the presence of unsaturated fatty acids, which promote the incorporation of palmitate into triacylglycerols. researchgate.netnih.gov Conversely, an accumulation of lipid droplets can also sequester necessary fatty acids like palmitate, disrupting other cellular functions like protein S-palmitoylation, which can be detrimental. The ability to track 16-AP provides a dynamic view of both the formation (biogenesis) and breakdown (turnover) of LDs in response to cellular metabolic state.

Mitochondrial and Peroxisomal Lipid Metabolism Revealed by 16-(9-Anthroyloxy)palmitic acid

Mitochondria and peroxisomes are the primary sites of fatty acid β-oxidation, the process that breaks down fatty acids to produce energy. 16-AP allows for the investigation of fatty acid flux to these organelles and the metabolic consequences.

High concentrations of palmitic acid have been shown to cause mitochondrial dysfunction. This is characterized by the inhibition of fatty acid β-oxidation, leading to an accumulation of fatty acid intermediates, a reduction in ATP production, and the generation of reactive oxygen species (ROS). unil.ch Ultimately, this mitochondrial stress can trigger apoptosis, or programmed cell death. By using 16-AP, scientists can monitor the delivery of the fatty acid to mitochondria and correlate it with these functional outcomes. Studies have shown that therapeutic peptides can relieve this palmitate-induced cardiotoxicity by improving mitochondrial function. wikipedia.org

Table 2: Effects of Palmitate on Organelle Function as Revealed by Probes like 16-AP

| Organelle | Observed Effect of Palmitate Overload | Consequence | Research Finding |

|---|---|---|---|

| Mitochondria | Inhibition of fatty acid β-oxidation. | Accumulation of acylcarnitines, mitochondrial dysfunction, apoptosis. | Metabolomics and lipidomics studies show inhibited β-oxidation in Sertoli cells. |

| Mitochondria | Decreased ATP production. | Cellular energy crisis, G2/M cell cycle arrest. | Studies in liver cells show a correlation between palmitic acid exposure and ATP reduction. unil.ch |

| Peroxisomes | Contribution to β-oxidation. | Partial breakdown of long-chain fatty acids, generating intermediates for mitochondria. | Studies in hepatocytes estimate peroxisomes initiate ~32% of palmitate oxidation. |

| Endoplasmic Reticulum | Induction of ER Stress. | Activation of the Unfolded Protein Response (UPR), potential apoptosis. | Palmitate exposure leads to increased expression of ER stress markers like ATF4 and CHOP. |

Endoplasmic Reticulum and Golgi Apparatus Involvement in Lipid Processing

The endoplasmic reticulum (ER) is a central hub for lipid synthesis and processing. It is here that fatty acids are converted into more complex lipids, including the triacylglycerols that form lipid droplets. nih.gov The ER is also a critical site for protein S-palmitoylation, which influences protein trafficking through the secretory pathway, including the Golgi apparatus. alextlc.org

Using 16-AP, researchers can trace the initial flux of fatty acids into the ER membrane. High levels of saturated fatty acids like palmitate are known to disrupt ER homeostasis, leading to a condition called ER stress. This triggers the unfolded protein response (UPR), a signaling cascade that can ultimately lead to cell death if the stress is prolonged or severe. unil.ch Studies in various cell types have demonstrated that palmitate exposure leads to the dilation of the ER and increased expression of ER stress markers. unil.ch Therefore, 16-AP is a powerful tool to study the link between fatty acid influx, lipid synthesis, and the induction of ER stress pathways.

Lipid Homeostasis Perturbations and Remediation Studies

Cellular lipid homeostasis is a delicate balance between uptake, synthesis, storage, and degradation. An excess of saturated fatty acids, particularly palmitic acid, can severely disrupt this balance, leading to lipotoxicity. nih.gov This manifests as ER stress, mitochondrial dysfunction, inflammation, and ultimately, cell death. nih.gov 16-AP is instrumental in studying the molecular mechanisms behind these perturbations by allowing researchers to track the offending lipid.

Furthermore, 16-AP is valuable for assessing strategies aimed at restoring homeostasis. For instance, co-treatment with unsaturated fatty acids like oleic acid can counteract palmitate's toxic effects by promoting its safe sequestration into lipid droplets. nih.govnih.gov Other studies have identified compounds that can protect cells from palmitate-induced damage. The amino acid L-citrulline has been shown to mitigate cell death by inhibiting both ER and oxidative stress. Similarly, a specific selenoprotein-derived peptide was found to protect cardiomyocytes from lipotoxicity by rescuing mitochondrial function. wikipedia.org In all these studies, fluorescent fatty acid analogs like 16-AP are key to monitoring the cellular handling of the lipid and evaluating the efficacy of the therapeutic intervention.

Interrogating Protein Lipid Interactions with 16 9 Anthroyloxy Palmitic Acid As a Molecular Tool

Characterization of Fatty Acid Binding Proteins (FABPs) and Transporters

Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins responsible for binding and transporting fatty acids and other lipophilic molecules. nih.gov The fluorescent properties of 16-AP make it an excellent probe for characterizing the binding kinetics and specificity of these proteins. The fluorescence of the anthracene (B1667546) moiety is highly sensitive to the polarity of its environment; it is typically quenched in a polar aqueous solution but shows enhanced fluorescence in the non-polar, hydrophobic interior of a FABP's binding pocket. thermofisher.com

Researchers leverage this property in several types of assays:

Fluorescence Titration: By adding increasing concentrations of a purified FABP to a solution of 16-AP, one can monitor the corresponding increase in fluorescence intensity. The resulting binding curve can be analyzed to determine key thermodynamic parameters, such as the dissociation constant (Kd), which indicates the affinity of the protein for the fatty acid, and the stoichiometry of binding (n).

Competitive Displacement Assays: To determine the binding affinity of a non-fluorescent natural fatty acid, a competition experiment can be performed. In this setup, the FABP is pre-incubated with 16-AP, and then the natural fatty acid is added in increasing amounts. The competitor displaces 16-AP from the binding pocket, leading to a decrease in fluorescence. This allows for the calculation of the competitor's binding affinity.

The position of the fluorophore is critical. Studies comparing 16-AP with probes where the anthroyloxy group is attached closer to the carboxylic acid headgroup (e.g., 2-AS or 12-AS) have shown that different FABPs may have distinct affinities, suggesting that their binding pockets can distinguish between the tail and head regions of the fatty acid. For instance, 16-AP has been effectively used to quantify fatty acid binding to EgFABP1 from Echinococcus granulosus.

Table 1: Application of 16-AP in Characterizing Fatty Acid Binding Proteins

| Assay Type | Principle | Information Gained | Example Protein |

| Direct Titration | Fluorescence of 16-AP increases upon binding to the hydrophobic pocket of a FABP. | Binding Affinity (Kd), Stoichiometry (n) | EgFABP1 |

| Competitive Assay | A non-fluorescent ligand competes with 16-AP for the binding site, causing a decrease in fluorescence. | Binding affinity of unlabeled fatty acids and other ligands. | Various FABPs |

Probing Enzyme Active Sites and Lipid Substrate Recognition

Many enzymes use fatty acids as substrates, including acyl-CoA synthetases, which "activate" fatty acids, and lipoxygenases, which are involved in inflammatory signaling pathways. asm.orgmdpi.com 16-AP can act as a fluorescent substrate analog to probe the active sites of these enzymes.

When 16-AP binds to an enzyme's active site, changes in its fluorescence emission spectrum or polarization can be observed, providing insights into the binding event itself. This allows researchers to study substrate recognition and the specific environment of the active site. Because the fluorophore is at the omega-end of the palmitic acid chain, 16-AP is particularly useful for studying enzymes that have specific requirements for recognizing the terminal portion of the fatty acid substrate.

Furthermore, if the enzyme is capable of metabolizing 16-AP, the subsequent chemical modification or release of the product can lead to further changes in fluorescence, enabling the real-time monitoring of enzymatic activity. This approach has been instrumental in dissecting the mechanism of enzymes involved in lipid metabolism. For example, fatty acid analogs are used to study the C-H activation step in lipoxygenases, which is often the rate-limiting part of the catalytic cycle. mdpi.com

Table 2: Use of Anthroyloxy Fatty Acids in Studying Lipid-Metabolizing Enzymes

| Enzyme Class | Research Application | Information Obtained from Probe |

| Lipoxygenases | Investigating allosteric and active site binding. mdpi.com | Substrate orientation, details of the C-H activation step. mdpi.com |

| Acyl-CoA Synthetases | Monitoring fatty acid activation. asm.org | Substrate binding affinity, enzyme kinetics. |

| Phospholipases | Studying the hydrolysis of lipid esters. nih.gov | Membrane-enzyme interactions, substrate preference. |

Allosteric Modulation of Protein Function by Lipid Interactions

Protein function is often regulated by allostery, a process where the binding of a molecule at one site (the allosteric site) affects the protein's activity at another, distant site (e.g., the active site). nih.gov Lipids are increasingly recognized as important allosteric modulators of membrane and soluble proteins. nih.govnih.gov

16-AP is a valuable tool for identifying and characterizing such allosteric lipid-binding sites. If a protein's function is altered in the presence of fatty acids, 16-AP can be used to determine if this is due to binding at a specific allosteric site. By monitoring the fluorescence of 16-AP, researchers can confirm its binding to the protein. Simultaneously, they can measure the protein's functional output, such as its enzymatic activity or its affinity for its primary ligand. A correlation between the binding of 16-AP and a change in protein function provides strong evidence for allosteric regulation. Plant and animal lipoxygenases, for example, are known to be allosterically regulated by their fatty acid substrates and products, a mechanism that can be explored using probes like 16-AP. mdpi.com

High-Throughput Screening for Lipid-Binding Molecules

The discovery of new drugs often relies on high-throughput screening (HTS), a process that involves testing vast libraries of chemical compounds for their ability to interact with a specific biological target. nih.gov 16-AP is ideally suited for developing HTS assays to find molecules that bind to FABPs or other lipid-binding proteins, using a technique called fluorescence polarization (FP). nih.gov

The principle of FP is based on the rotational speed of the fluorescent molecule. nih.gov

Low Polarization: When 16-AP is free in solution, it is small and tumbles rapidly. If excited with polarized light, the light it emits is largely depolarized.

High Polarization: When 16-AP binds to a much larger protein, its tumbling is slowed dramatically. When excited with polarized light, the emitted light remains highly polarized.

This difference in polarization provides a robust signal for a competitive binding assay. A test well would contain the target protein, 16-AP (the "tracer"), and one compound from the screening library. If the test compound does not bind to the protein, 16-AP remains bound, and the polarization is high. If the test compound binds to the protein and displaces 16-AP, the tracer is released into the solution, begins to tumble rapidly, and the polarization signal drops significantly. This change is easily detected by automated plate readers, making it possible to screen hundreds of thousands of compounds efficiently. nih.govrsc.org

Table 3: Workflow for a High-Throughput Screen Using 16-AP and Fluorescence Polarization

| Step | Action | Purpose | Expected Result (for a "Hit") |

| 1. Assay Setup | Add target protein and 16-AP to wells of a microplate. | Establish a stable, high-polarization signal. | High FP value. |

| 2. Compound Addition | Dispense a unique library compound into each well. | Test the ability of each compound to bind to the target protein. | A "hit" compound will bind to the target. |

| 3. Incubation | Allow the mixture to reach binding equilibrium. | Ensure any competitive binding can occur. | The hit compound displaces 16-AP from the protein. |

| 4. Detection | Measure the fluorescence polarization in each well. | Identify wells where the tracer has been displaced. | A significant drop in the FP value. |

Contributions of 16 9 Anthroyloxy Palmitic Acid to Membrane Dynamics and Organization Research

Assessment of Membrane Fluidity and Phase Behavior in Model and Biological Membranes

16-(9-Anthroyloxy)palmitic acid is extensively utilized to investigate the fluidity and phase behavior of both model and biological membranes. The anthroyloxy moiety of 16-AP acts as a sensitive fluorescent reporter, with its fluorescence anisotropy and lifetime being particularly responsive to the local environment's viscosity and molecular packing. nih.gov

In seminal studies, 16-AP, along with other n-(9-anthroyloxy) fatty acids, has been used to probe the fluidity gradient across the lipid bilayer. As the anthroyloxy group is positioned deep within the hydrocarbon core of the membrane, fluorescence polarization measurements with 16-AP provide insights into the rotational mobility and order of the lipid acyl chains in this region. nih.gov Research has shown that fluorescence polarization generally decreases as the fluorescent probe is located deeper within the bilayer, indicating greater rotational freedom in the membrane's core. Current time information in IN.

The versatility of 16-AP is further demonstrated in its application to study phase transitions in model membrane systems, such as liposomes composed of dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC). By monitoring changes in the fluorescence properties of 16-AP as a function of temperature, researchers can accurately determine the main phase transition temperature (Tm), where the membrane shifts from a more ordered gel phase to a more fluid liquid-crystalline phase. In mixed monolayers, 16-AP has been shown to form homogeneous mixtures with flexible lipid molecules like DMPC. mpg.de

The presence of other membrane components, such as cholesterol, significantly influences membrane fluidity, and 16-AP has been instrumental in characterizing these effects. Studies have shown that cholesterol modulates the fluidity of lipid bilayers, a phenomenon that can be quantified by observing the fluorescence anisotropy of 16-AP. mpg.de In DPPC bilayers in the crystalline phase, cholesterol has been observed to make the polarity gradient across the membrane shallower. Current time information in IN.

Table 1: Phase Transition Temperatures of Model Membrane Lipids

| Lipid | Main Phase Transition Temperature (Tm) |

| Dipalmitoylphosphatidylcholine (DPPC) | 41°C |

| Dimyristoylphosphatidylcholine (DMPC) | 23°C |

This table presents the established main phase transition temperatures for two commonly studied phospholipids (B1166683) in model membranes.

Localization within Lipid Rafts and Membrane Microdomains

The lateral organization of biological membranes into microdomains, such as lipid rafts, is a critical aspect of their function. These domains are typically enriched in cholesterol and sphingolipids and are thought to serve as platforms for signal transduction and protein trafficking. While the parent molecule, palmitic acid, is known to be a component of molecules that associate with lipid rafts, direct studies detailing the specific partitioning of this compound into these domains are not extensively documented.

However, based on its structure and the properties of lipid rafts, some inferences can be made. 16-AP's interaction with different lipid environments has been studied in model systems. For instance, in mixed monolayers, it was observed that the rigid cholesterol molecule does not favorably accommodate the horizontally oriented 16-AP, leading to phase separation. mpg.de This suggests that the specific orientation and packing of lipids within a domain will influence the partitioning of 16-AP.

Lipid rafts are characterized by a more ordered lipid environment (liquid-ordered phase) compared to the surrounding bulk membrane (liquid-disordered phase). The fluorescence properties of anthroyloxy-labeled fatty acids are sensitive to such differences in lipid packing. It is plausible that the fluorescence lifetime and rotational mobility of 16-AP would be altered upon its potential inclusion or exclusion from these tightly packed domains. While other fluorescent probes have been more commonly used to specifically study lipid rafts, the principles of fluorescence spectroscopy suggest that 16-AP could potentially report on the distinct biophysical environment of these microdomains. Further research is needed to definitively characterize the partitioning behavior of 16-AP in lipid rafts within biological membranes.

Lipid Flip-Flop and Transbilayer Movement Across Biological Membranes

The movement of lipids between the two leaflets of a membrane bilayer, a process known as "flip-flop" or transbilayer movement, is a fundamental aspect of membrane dynamics. This process is generally slow for phospholipids but can be facilitated by specific proteins called flippases. Understanding the rate of flip-flop is crucial for comprehending how membrane asymmetry is established and maintained.

While early studies on fluorescently labeled lipids suggested slow transbilayer movement, more recent research with improved time resolution has revealed that the flip-flop of certain lipid analogs can be quite rapid. A significant study investigating the transbilayer movement of fatty acids provided compelling evidence for the rapid flip-flop of an analogue closely related to 16-AP, (anthroyloxy)stearic acid. nih.gov

Using stopped-flow fluorometry, these researchers demonstrated that the flip-flop of various fatty acids, including the anthroyloxy-labeled stearic acid, in small unilamellar vesicles occurs on a millisecond timescale. nih.gov This was a pivotal finding, as it suggested that previous measurements might not have accurately captured the true rate of the transbilayer movement step. The study concluded that the rapid flip-flop of these fatty acid analogues supports the idea that proteins are not necessarily required for their translocation across cell membranes. nih.gov These findings strongly imply that this compound also undergoes rapid transbilayer movement, making it a potentially useful tool for investigating the kinetics of this process under various conditions.

Membrane Fusion and Fission Processes as Monitored by this compound

Membrane fusion and fission are essential cellular processes involved in a myriad of events, from viral entry and neurotransmitter release to organelle dynamics. These events involve the merging and splitting of lipid bilayers, and fluorescent probes are often employed to monitor the kinetics and mechanisms of these processes.

A common method to study membrane fusion is through lipid mixing assays. In these assays, one population of vesicles is labeled with a fluorescent lipid probe at a concentration that causes self-quenching of its fluorescence. When these labeled vesicles fuse with an unlabeled population, the probe is diluted in the newly formed membrane, leading to an increase in fluorescence intensity (dequenching).

While the principles of fluorescence dequenching assays are well-established, and various fluorescent lipids are used, the specific application of this compound in such assays is not widely reported in the scientific literature. Theoretically, 16-AP could serve as a probe in lipid mixing assays to monitor membrane fusion. Its fluorescence properties would be expected to change upon the dilution that occurs during fusion. Similarly, for membrane fission, changes in the local concentration and environment of 16-AP could potentially be used to track the scission of vesicles from a parent membrane. However, detailed research findings specifically demonstrating the use of 16-AP for monitoring membrane fusion and fission are currently scarce.

Metabolic Trajectories and Enzymatic Transformations of 16 9 Anthroyloxy Palmitic Acid in Biological Systems

β-Oxidation Pathways and Fluorescent Metabolite Identification

Once inside the cell, 16-(9-Anthroyloxy)palmitic acid can be directed to the mitochondria for catabolism via the β-oxidation pathway, a primary mechanism for cellular energy production from fatty acids. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons per cycle, releasing acetyl-CoA.

The presence of the bulky, fluorescent anthroyloxy group at the ω-end (the 16th carbon) of the palmitic acid chain presents a unique situation. Standard β-oxidation proceeds from the carboxyl end (the α-carbon). Therefore, the palmitic acid chain of 16-AP can be shortened progressively. For instance, after six cycles of β-oxidation, the original 16-carbon chain would be reduced to a 4-carbon chain, resulting in the fluorescent metabolite 4-(9-anthroyloxy)butyric acid. The detection of such shorter-chain fluorescent metabolites provides direct evidence of the molecule's entry into and processing by the β-oxidation pathway. rsc.orgresearchgate.net

Fluorescent probes have been specifically designed to monitor fatty acid β-oxidation (FAO) activity in living cells. rsc.orgnih.gov These probes function as substrates for the FAO pathway and are engineered to release a fluorophore or a reactive species that can be detected upon metabolic processing. rsc.orgnih.gov Studies have shown that fluorescent fatty acids can be recognized as substrates and effectively consumed by β-oxidation within the mitochondrial matrix, allowing for the visualization of metabolic activity. researchgate.net The intense signals of metabolites from similar fluorescent fatty acid probes observed in mitochondria confirm their effective consumption by β-oxidation. researchgate.net

Table 1: Hypothetical Fluorescent Metabolites of 16-AP via β-Oxidation This table is based on the known mechanism of β-oxidation, illustrating the expected fluorescent products as the carbon chain is shortened. Actual identified metabolites may vary based on cell type and metabolic conditions.

| Cycles of β-Oxidation | Carbon Chain Length | Resulting Fluorescent Metabolite |

|---|---|---|

| 0 | 16 | This compound |

| 1 | 14 | 14-(9-Anthroyloxy)myristic acid |

| 2 | 12 | 12-(9-Anthroyloxy)lauric acid |

| 3 | 10 | 10-(9-Anthroyloxy)capric acid |

| 4 | 8 | 8-(9-Anthroyloxy)caprylic acid |

| 5 | 6 | 6-(9-Anthroyloxy)caproic acid |

Esterification into Complex Lipids: Phospholipids (B1166683), Triglycerides, and Cholesterol Esters

A significant portion of fatty acids taken up by cells is not immediately oxidized but is instead used for the synthesis and remodeling of complex lipids. 16-AP, mimicking palmitic acid, is readily activated to its coenzyme A thioester, 16-(9-anthroyloxy)palmitoyl-CoA. This activated form is the direct substrate for enzymes that incorporate fatty acids into various lipid classes, which are essential for building cellular membranes, storing energy, and participating in signaling pathways.

Phospholipids: As a primary component of cellular membranes, phospholipids are constantly being synthesized and remodeled. 16-AP can be esterified into the sn-1 or sn-2 position of the glycerol (B35011) backbone of phospholipids like phosphatidylcholine. The incorporation of this fluorescent probe into membrane phospholipids allows for detailed studies of membrane dynamics and fluidity. nih.govnih.gov

Triglycerides (Triacylglycerols): For energy storage, fatty acids are esterified to a glycerol backbone to form triglycerides, which are stored in lipid droplets. 16-AP is incorporated into triglycerides, and its presence within these structures can be visualized using fluorescence microscopy. Studies on palmitic acid show it is a major component of triglycerides in adipose tissue. nih.gov Furthermore, the position of palmitic acid on the triglyceride backbone is conserved during digestion and reassembly into chylomicrons. nih.gov

Cholesterol Esters: Fatty acids are also esterified to cholesterol to form cholesterol esters, another storage form of lipids. Palmitic acid is known to be incorporated into cholesterol esters. nih.gov Therefore, 16-AP can also be expected to be found within this lipid class, serving as a marker for cholesterol transport and metabolism.

Table 2: Incorporation of 16-AP into Major Lipid Classes

| Lipid Class | Function | Evidence of Incorporation |

|---|---|---|

| Phospholipids | Membrane structure, signaling | 16-AP is used as a probe to study lipid bilayer dynamics and its interaction with phosphatidylcholine. nih.gov |

| Triglycerides | Energy storage | Palmitic acid, the non-fluorescent analog, is a key constituent of triglycerides in adipose tissue and is incorporated into chylomicron triglycerides. nih.govnih.gov |

Desaturation and Elongation of the Palmitic Acid Backbone

The palmitic acid backbone of 16-AP can undergo further enzymatic modifications, including desaturation and elongation, which alter the structure and properties of the fatty acid. These processes occur primarily in the endoplasmic reticulum. agrilife.org

Elongation: Palmitic acid (16:0) is the precursor for the synthesis of stearic acid (18:0) through the action of fatty acid elongase enzymes. agrilife.org This process adds a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the fatty acid. agrilife.org It is therefore unlikely that 16-AP itself would be a direct substrate for elongation, as the process initiates at the opposite end of the molecule from the fluorescent tag. However, if the anthroyloxy group were to be cleaved, the resulting palmitic acid could then be elongated.

Desaturation: Desaturase enzymes introduce double bonds into the fatty acid chain. The most common desaturase in animals is stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position, converting palmitic acid (16:0) to palmitoleic acid (16:1n-7) and stearic acid (18:0) to oleic acid (18:1n-9). agrilife.orgnih.gov As this modification occurs along the hydrocarbon chain, it is conceivable that 16-AP could be a substrate for desaturases, which would result in the formation of 16-(9-anthroyloxy)palmitoleic acid. This would introduce a kink in the acyl chain, potentially altering how the probe interacts with its lipid environment.

Lysosomal Processing and Degradation of this compound Containing Lipids

Complex lipids, such as triglycerides and cholesterol esters that have incorporated 16-AP, can be targeted for degradation within lysosomes. This process, known as lipophagy, involves the sequestration of lipid droplets by autophagosomes, which then fuse with lysosomes. nih.gov

Inside the acidic environment of the lysosome, an enzyme called lysosomal acid lipase (B570770) (LAL) hydrolyzes triglycerides and cholesterol esters, releasing free fatty acids and cholesterol. nih.gov If a triglyceride or cholesterol ester containing 16-AP enters this pathway, LAL would cleave the ester bonds, liberating the fluorescent fatty acid, 16-AP, into the lysosomal lumen. nih.gov This released 16-AP could then be transported out of the lysosome to be used in other metabolic pathways, such as re-esterification or mitochondrial β-oxidation. The study of 16-AP distribution can thus provide insights into the trafficking of lipids to and from the lysosome.

Advanced Methodologies and Analytical Techniques Employing 16 9 Anthroyloxy Palmitic Acid

Confocal and Super-Resolution Fluorescence Microscopy for Subcellular Imaging

The anthracene (B1667546) group of 16-AP serves as a fluorescent marker, enabling the visualization of its interactions within cellular structures in real-time. Confocal microscopy, a technique that provides high-resolution optical imaging, has been employed to study the subcellular localization of fatty acids like palmitic acid. For instance, in studies of neuroblastoma cells, confocal microscopy has been used to visualize the effects of palmitic acid on cellular components, revealing insights into processes like apoptosis. nih.gov While direct super-resolution imaging studies specifically detailing the use of 16-AP are not prevalent in the reviewed literature, the principles of its application in conventional fluorescence microscopy suggest its potential for higher-resolution techniques. The ability to track the movement and distribution of 16-AP within the cell provides a powerful method for investigating lipid trafficking and metabolism.

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. Studies have successfully utilized 16-AP in conjunction with flow cytometry to measure dynamic parameters related to membrane fluidity in living cells. The fluorescence emitted by 16-AP provides a quantitative measure of its incorporation into cellular membranes, allowing for the assessment of membrane properties across a large population of cells.

For example, research on H9c2 cardiomyoblasts has used flow cytometry to evaluate the effects of palmitic acid on cell viability and apoptosis. nih.gov By staining cells with fluorescent markers like propidium (B1200493) iodide and annexin (B1180172) V, in conjunction with monitoring changes induced by fatty acids, researchers can quantify the percentage of viable, apoptotic, and necrotic cells. nih.gov This approach allows for the high-throughput analysis of cellular responses to fatty acid exposure. Similarly, in neuroblastoma cells, flow cytometry has been used to analyze the cell cycle distribution of cells treated with palmitic acid, providing insights into its effects on cell proliferation. nih.gov

Spectrofluorometric Assays for Quantitative Lipid Analysis

Spectrofluorometry is a key technique for the quantitative analysis of lipids using fluorescent probes like 16-AP. The fluorescence intensity and emission spectrum of the anthroyloxy group are sensitive to the polarity of its environment. nih.gov This property allows for the quantification of 16-AP uptake into lipid bilayers and the characterization of the lipid environment. nih.gov

Fluorescence enhancement and polarization techniques are used to study the binding and partitioning of n-(9-anthroyloxy) fatty acids into phospholipid bilayers. nih.gov These studies have shown that the affinity of the probe for the bilayer increases as the anthracene group is positioned deeper within the membrane. nih.gov This depth-dependent fluorescence provides valuable information about the structure and organization of the lipid membrane.

| Parameter | Description | Reference |

| Excitation λmax | ~365 nm | |

| Emission λmax | ~442 nm (in non-polar solvents) | |

| Environmental Sensitivity | The emission spectrum of the anthroyloxy group is sensitive to the polarity of its environment, which is reflected in the Stokes' shift. | nih.gov |

This table summarizes the key spectrofluorometric properties of anthroyloxy-labeled fatty acids.

Chromatographic and Mass Spectrometric Identification of 16-(9-Anthroyloxy)palmitic acid Metabolites

The metabolism of fatty acids is a complex process involving numerous enzymatic reactions. Identifying the resulting metabolites is crucial for understanding the biological roles of these molecules. While the direct metabolism of the 16-AP probe itself is not the primary focus of its use, the techniques of chromatography and mass spectrometry are central to the analysis of its non-labeled counterpart, palmitic acid, and its derivatives.

Chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is widely used to separate and quantify fatty acids and their metabolites. researchgate.netunco.edu For instance, GC has been used to measure the levels of palmitic acid in biological samples. researchgate.net HPLC methods have also been developed for the analysis of fatty acids after derivatization with fluorescent tags to enhance detection. unco.edu

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. Time-of-flight secondary ion mass spectrometry (TOF-SIMS) is an imaging mass spectrometry technique that can visualize the subcellular distribution of lipids like palmitic acid. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the comprehensive analysis of lipid metabolites. nih.gov For example, LC-MS-based workflows have been developed for the measurement of branched fatty acid esters of hydroxy fatty acids (FAHFAs), which include palmitic acid esters. nih.gov The identification of metabolites of other complex fatty acid-like molecules, such as the drug rosaprostol, has been successfully achieved using mass spectrometry, demonstrating the power of this technique in metabolic studies. nih.gov Isotopically labeled standards, such as palmitic acid-d9, are often used in mass spectrometry for accurate quantification. caymanchem.comcaymanchem.com

Integration with Live-Cell Imaging and Kinetic Analysis

A significant advantage of fluorescent probes like 16-AP is their compatibility with live-cell imaging, allowing for the real-time observation of cellular processes. The integration of 16-AP into lipid bilayers allows for the visualization of membrane dynamics and the tracking of lipid molecules within living cells.

Kinetic analysis of the fluorescence changes of 16-AP can provide insights into the rates of lipid uptake, transport, and metabolism. For example, live-cell imaging has been used to study the uptake and processing of other fatty acids by employing bioorthogonal chemistry, where a modified fatty acid is visualized after reacting with a fluorescent probe inside the cell. nih.gov While not directly involving 16-AP, this highlights the power of live-cell imaging in lipid research. In studies on cardiomyoblasts, the kinetics of mitochondrial function in response to palmitic acid exposure have been monitored in real-time using techniques that measure oxygen consumption and extracellular acidification rates. nih.gov These kinetic measurements provide a dynamic view of the cellular response to fatty acids.

Comparative Analysis of 16 9 Anthroyloxy Palmitic Acid with Other Fluorescent Lipid Probes

Comparison with NBD-Labeled Fatty Acids

Nitrobenzoxadiazole (NBD) labeled fatty acids are a widely used class of fluorescent probes. A comparison with 16-AP reveals significant differences in their photophysical properties and how they interact with the membrane environment.

Environmental Sensitivity: The fluorescence of the NBD group is exceptionally sensitive to the polarity of its environment. thermofisher.comresearchgate.net It is moderately fluorescent in aprotic, nonpolar environments but becomes almost non-fluorescent in aqueous solvents. thermofisher.com This property makes NBD probes excellent reporters of the hydration level at the lipid-water interface and for probing the ligand-binding sites of fatty acid carrier proteins. thermofisher.comresearchgate.net The anthracene (B1667546) moiety of 16-AP also exhibits environmental sensitivity, with its emission maximum shifting to shorter wavelengths (blue shift) in more nonpolar environments, but its fluorescence is not as dramatically quenched by water as NBD. nih.govnih.gov This allows 16-AP to effectively report from deep within the hydrophobic core of the bilayer.

Membrane Perturbation and Localization: The NBD group is more polar and bulkier than the anthracene ring. When attached to a lipid, the NBD fluorophore tends to localize at the water-lipid interface, even when attached to the acyl chain. researchgate.netnih.gov In contrast, the anthroyloxy group of 16-AP, attached to the terminal carbon of palmitic acid, is designed to probe the physical state of the membrane deep within the hydrocarbon core. The structural differences influence how they perturb the native membrane structure; the surface-active NBD group may alter headgroup packing, while the deep insertion of the 16-AP fluorophore can affect acyl chain order.

Photostability and Quantum Yield: In general, the NBD fluorophore is known to be susceptible to photobleaching, which can be a limitation in long-term imaging experiments. researchgate.net While all fluorophores photobleach, the anthracene moiety is comparatively robust. BODIPY fluorophores, for instance, are noted to be significantly more photostable and have a higher fluorescence quantum yield than NBD. researchgate.netnih.gov

Metabolism: NBD-labeled fatty acids are often not readily metabolized by live cells, which can be an advantage for studies focusing on lipid distribution and dynamics without the complication of metabolic conversion. thermofisher.com Conversely, BODIPY-labeled fatty acids can be metabolized and incorporated into more complex lipids, allowing for the study of lipid trafficking and metabolic pathways. nih.govresearchgate.net The metabolic fate of 16-AP is less commonly a focus, with its primary use being in biophysical studies of membrane structure.

Advantages and Limitations Relative to BODIPY-Labeled Lipid Analogs

Boron-dipyrromethene (BODIPY) dyes represent another major class of fluorophores used to label lipids, offering distinct advantages and some limitations when compared to 16-AP. mdpi.com

Advantages of BODIPY Probes:

High Fluorescence Quantum Yield and Photostability: BODIPY dyes are renowned for their high molar extinction coefficients, high fluorescence quantum yields (even in aqueous media), and exceptional photostability compared to many other fluorophores like NBD. nih.govmdpi.commdpi.com This makes them ideal for demanding applications such as single-molecule tracking and high-resolution confocal microscopy.

Environmental Insensitivity: The absorption and emission spectra of many BODIPY dyes are largely insensitive to solvent polarity and pH, which provides a more stable and quantifiable signal that is directly proportional to the probe's concentration. nih.gov This contrasts with the environment-sensitive nature of both 16-AP and NBD probes.

Concentration-Dependent Emission: A key feature of some BODIPY-labeled lipids is the ability to form excited-state dimers (excimers) at high concentrations. This results in a concentration-dependent shift in the fluorescence emission from green (monomer) to red (excimer), a property that has been exploited to visualize and quantify lipid-rich domains or "rafts" in cellular membranes. researchgate.netnih.gov 16-AP does not typically exhibit this behavior.

Limitations of BODIPY Probes and Relative Advantages of 16-AP:

Probing Specific Biophysical Properties: While the environmental insensitivity of BODIPY is often an advantage, it means it cannot be used to report on local polarity or viscosity in the same way as solvatochromic probes like 16-AP or NBD. nih.govacs.org 16-AP, through fluorescence polarization and lifetime measurements, can provide detailed information about the fluidity and order gradient at a specific depth within the bilayer. nih.gov

Structural Perturbation: The BODIPY fluorophore is a relatively large and intrinsically lipophilic moiety. thermofisher.com Its presence within the membrane can perturb the local lipid packing and dynamics, a consideration for any extrinsic probe. nih.gov The planar anthracene group of 16-AP also perturbs the membrane, but its specific effects on acyl chain packing are different, and its use in monolayer studies has provided detailed insights into lipid mixing and phase separation. nih.govresearchgate.net

Orthogonal Applications with Other Spectroscopic Tags (e.g., Pyrene, Dansyl)

The distinct spectroscopic properties of different fluorescent probes allow them to be used in combination to simultaneously measure multiple membrane parameters. This "orthogonal" approach provides a more comprehensive picture of complex membrane processes.

16-AP and Pyrene: Pyrene-labeled lipids are classic probes for studying lateral diffusion and membrane dynamics. nih.gov Pyrene is well-known for its ability to form excimers when a monomer in an excited state encounters a ground-state monomer. nih.gov The ratio of excimer to monomer fluorescence (E/M) is sensitive to the probe's concentration and diffusion rate. An experiment could be designed where 16-AP is used to measure the rotational mobility and order deep within the membrane via fluorescence anisotropy, while a pyrene-labeled fatty acid in the same membrane is used to simultaneously report on lateral diffusion rates. nih.govnih.gov Their distinct emission spectra would allow for simultaneous detection.

16-AP and Dansyl: The dansyl group, like NBD, is highly sensitive to the polarity of its environment and is often used to label lipid headgroups. thermofisher.com A dansyl-labeled phospholipid could be used to report on changes in hydration or charge at the membrane surface, while 16-AP reports on changes occurring in the hydrophobic core. For example, the binding of a peripheral membrane protein might alter surface polarity (detected by the dansyl probe) and simultaneously induce ordering in the acyl chain region (detected by 16-AP).

The principle of orthogonal labeling relies on selecting probes that either report on different physical phenomena (e.g., rotational vs. lateral mobility) or report on the same phenomenon from different locations within the membrane (e.g., surface vs. core), and whose fluorescence signals can be spectrally distinguished. researchgate.net

Strategic Selection of Fluorescent Probes for Specific Research Questions

The choice of a fluorescent lipid probe is a strategic decision that must be aligned with the research objective. No single probe is universally superior; each offers a unique window into the complex world of membrane biophysics.

For studying membrane fluidity at specific depths: Anthroyloxy-labeled fatty acids, such as 2-(9-anthroyloxy)stearic acid or 16-AP, are ideal choices. By selecting a probe from the series, a researcher can map the gradient of fluidity and polarity from the surface to the center of the bilayer. nih.gov

For visualizing lipid trafficking and for applications requiring high brightness and photostability: BODIPY-labeled lipid analogs are often the best choice. nih.govmdpi.com Their superior photophysical properties are advantageous for live-cell imaging and tracking metabolic pathways. nih.gov

For sensing changes in surface polarity or hydration: NBD-labeled lipids are highly suitable due to the fluorophore's strong solvatochromism and quenching by water. thermofisher.comresearchgate.net They are excellent for studying processes that alter the interfacial region of the membrane.

For measuring lateral diffusion or proximity: Pyrene-labeled lipids are the classic choice, leveraging their robust monomer-excimer fluorescence to quantify molecular encounters within the bilayer. nih.govnih.gov

Ultimately, a multi-probe approach, combining the strengths of different fluorophores, often yields the most insightful results. For instance, using a FRET pair consisting of a BODIPY-labeled lipid and an NBD-labeled lipid could measure proximity, while 16-AP in the same system could independently report on membrane order.

Interactive Data Tables

Table 1: Comparative Properties of Fluorescent Lipid Probes

| Feature | 16-(9-Anthroyloxy)palmitic acid | NBD-Labeled Fatty Acids | BODIPY-Labeled Lipid Analogs | Pyrene-Labeled Fatty Acids |

| Primary Reporter Of | Deep membrane fluidity, polarity, rotational mobility nih.gov | Interfacial polarity, hydration thermofisher.comresearchgate.net | Lipid concentration, trafficking, localization mdpi.comnih.gov | Lateral diffusion, proximity nih.govnih.gov |

| Fluorophore Location | Deep in hydrocarbon core | Typically near membrane interface researchgate.net | Can be at various positions, fluorophore is lipophilic thermofisher.com | Within hydrocarbon region thermofisher.com |

| Environmental Sensitivity | Moderate (emission shifts with polarity) nih.gov | High (fluorescence quenched by water) thermofisher.com | Low (generally stable fluorescence) nih.gov | High (monomer fine structure and excimer formation are sensitive) nih.gov |

| Photostability | Good | Moderate (prone to photobleaching) researchgate.net | Excellent nih.govmdpi.com | Good |

| Special Features | Depth-specific reporting nih.gov | High sensitivity to hydration thermofisher.com | Monomer-excimer emission shift, high quantum yield researchgate.netnih.gov | Monomer-excimer emission for diffusion studies nih.gov |

| Common Application | Fluorescence anisotropy to measure order nih.gov | Sensing protein binding, membrane fusion thermofisher.comresearchgate.net | Live-cell imaging of lipid domains and trafficking nih.govnih.gov | Measuring lateral diffusion coefficients nih.gov |

Future Directions and Emerging Research Avenues for 16 9 Anthroyloxy Palmitic Acid

Integration with Multi-Omics Approaches in Systems Biology

The era of systems biology demands the integration of multiple data streams to construct a holistic view of cellular processes. While genomics, transcriptomics, and proteomics have been the cornerstones of multi-omics, lipidomics is gaining prominence in understanding the complex roles of lipids in health and disease. Fluorescent probes like 16-AP are positioned to bridge the gap between live-cell imaging and comprehensive lipid analysis.

Future research could see the development of workflows that combine 16-AP-based imaging with mass spectrometry-based lipidomics. For instance, fluorescence-activated cell sorting (FACS) could be used to isolate cells exhibiting specific membrane properties, as identified by 16-AP fluorescence, for subsequent detailed lipid analysis. nih.gov This would enable researchers to correlate dynamic changes in membrane fluidity or organization with specific shifts in the cellular lipidome.